tert-butyl 8,8-dimethyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Description

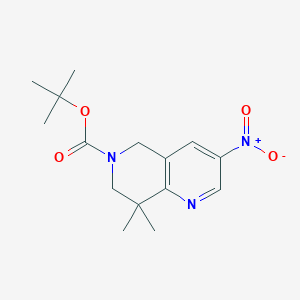

The compound tert-butyl 8,8-dimethyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate belongs to the 1,6-naphthyridine family, a class of bicyclic heterocycles with diverse applications in medicinal chemistry and materials science. Its structure features:

- A tert-butyl carbamate group at position 6, providing steric bulk and stability.

- 8,8-Dimethyl substitution on the dihydropyridine ring, which enhances conformational rigidity.

- A nitro group at position 3, influencing electronic properties and reactivity.

The addition of two methyl groups at position 8 would increase the molecular weight to approximately C₁₅H₂₁N₃O₄ (307.35 g/mol). This substitution is rare in the literature, distinguishing it from other derivatives.

Properties

IUPAC Name |

tert-butyl 8,8-dimethyl-3-nitro-5,7-dihydro-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-14(2,3)22-13(19)17-8-10-6-11(18(20)21)7-16-12(10)15(4,5)9-17/h6-7H,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTJNWLRJZJLJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC2=C1N=CC(=C2)[N+](=O)[O-])C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745350 | |

| Record name | tert-Butyl 8,8-dimethyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570409-62-0 | |

| Record name | tert-Butyl 8,8-dimethyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 8,8-dimethyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 570409-62-0) is a synthetic compound belonging to the naphthyridine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 307.35 g/mol. The compound features a naphthyridine core structure which is known for various biological activities.

Anticancer Properties

Research has indicated that naphthyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain naphthyridine compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

- Mechanisms of Action :

- Apoptosis Induction : Naphthyridine compounds have been shown to activate intrinsic apoptotic pathways leading to cell death in cancer cells.

- Cell Cycle Arrest : Some derivatives cause G2/M phase arrest, inhibiting cancer cell proliferation.

Neuroprotective Effects

Naphthyridines are also explored for their neuroprotective effects. They may exert protective actions against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

Antimicrobial Activity

The antimicrobial potential of naphthyridines has been documented in various studies. These compounds can inhibit the growth of bacteria and fungi, making them candidates for further development as antimicrobial agents.

Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of several naphthyridine derivatives on human cancer cell lines. The results indicated that compounds similar to tert-butyl 8,8-dimethyl-3-nitro-7,8-dihydro-1,6-naphthyridine showed IC50 values ranging from 10 to 20 µM against various cancer types including breast and lung cancer cells .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of naphthyridine derivatives. The results suggested that these compounds could significantly reduce neuronal cell death induced by oxidative stress in vitro .

Study 3: Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of naphthyridine derivatives against common pathogens, tert-butyl 8,8-dimethyl-3-nitro-7,8-dihydro-1,6-naphthyridine was found to exhibit notable activity against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares substituents, molecular weights, and key properties of structurally related 1,6-naphthyridine derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.